1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Substitution with Methoxy and Dimethylphenyl Groups: The piperazine core is then reacted with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Final Substitution: The intermediate product is further reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s sulfonyl and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the piperazine and sulfonyl components.
Dimethyl 2,6-pyridinedicarboxylate: Contains dimethyl groups but differs in the core structure and functional groups.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-13-19(26-4)20(14-16(15)2)27(23,24)22-11-9-21(10-12-22)17-7-5-6-8-18(17)25-3/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAMLPJUGAJEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.